N-Methyl-6-(trifluoromethyl)pyridin-2-amine
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Overview
Description
N-Methyl-6-(trifluoromethyl)pyridin-2-amine is a compound that belongs to the class of fluorinated pyridines. The presence of a trifluoromethyl group (-CF3) in its structure imparts unique chemical and physical properties, making it a valuable compound in various fields of research and industry. Fluorinated compounds are known for their stability, lipophilicity, and ability to enhance the biological activity of pharmaceuticals .
Mechanism of Action
Target of Action
N-Methyl-6-(trifluoromethyl)pyridin-2-amine, also known as 2-Methylamino-6-trifluoromethylpyridine, is a compound that has been used in the agrochemical and pharmaceutical industries It’s worth noting that trifluoromethylpyridine (tfmp) derivatives, which include this compound, have been used in the protection of crops from pests .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives have been used in various applications in the agrochemical and pharmaceutical industries, suggesting that they may interact with a variety of biochemical pathways .
Result of Action
Tfmp derivatives have been used in various applications in the agrochemical and pharmaceutical industries, suggesting that they may have a variety of effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor, such as a halogenated pyridine, reacts with a trifluoromethylating agent under specific conditions . Another approach involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of N-Methyl-6-(trifluoromethyl)pyridin-2-amine often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-6-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides under specific conditions.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoromethyl group can be replaced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like organometallic compounds and halogenating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-Methyl-6-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-Methyl-6-(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the trifluoromethyl group and the methyl group on the pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .
Properties
IUPAC Name |
N-methyl-6-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-11-6-4-2-3-5(12-6)7(8,9)10/h2-4H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAUSALTDRHMLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=N1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679277 |
Source
|
Record name | N-Methyl-6-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242339-20-3 |
Source
|
Record name | N-Methyl-6-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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